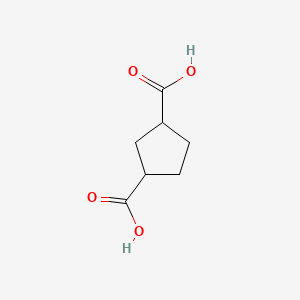

Cyclopentane-1,3-dicarboxylic acid

Descripción general

Descripción

Cyclopentane-1,3-dicarboxylic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Cyclopentane-1,3-dicarboxylic acid is a cyclic dicarboxylic acid derived from cyclopentane It is widely used in the synthesis of various compounds, indicating its potential to interact with a variety of molecular targets .

Mode of Action

It has been studied for its antioxidant action mechanism . It is suggested that the compound may possess two or more active centers, contributing to the rate of the elementary stage of chain termination in the reaction of oxidation of organic compounds .

Biochemical Pathways

Its antioxidant action suggests that it may play a role in pathways related to oxidative stress and radical-chain oxidation .

Pharmacokinetics

Its solubility in water and some organic solvents suggests that it may have good bioavailability.

Result of Action

Its antioxidant action suggests that it may help counteract the destructive effects of oxidative stress in the body .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

Actividad Biológica

Cyclopentane-1,3-dicarboxylic acid (CPDCA) is a cyclic organic compound with significant biological activity due to its structural characteristics. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of CPDCA, supported by data tables and case studies.

- Molecular Formula : CHO

- Molecular Weight : Approximately 158.15 g/mol

- Appearance : Off-white to pale yellow solid

- Melting Point : ~121°C

- Boiling Point : Estimated at 243.22°C

- Solubility : Slightly soluble in water and chloroform when heated

The unique structure of CPDCA, featuring two carboxylic acid groups at the 1 and 3 positions of a cyclopentane ring, imparts moderate polarity and influences its reactivity and biological interactions .

CPDCA has been studied for its interaction with various biological targets, including enzymes and receptors. Notably, derivatives of CPDCA have demonstrated inhibitory effects on HIV protease, indicating potential as antiviral agents . Additionally, the compound has shown promise in modulating excitatory amino acid receptors in the central nervous system.

Case Studies

-

Excitotoxicity in Neuronal Models :

A study examined the effects of trans- and cis-(±)-1-amino-1,3-cyclopentane-dicarboxylic acid (ACPD), a derivative of CPDCA. It was found that cis-ACPD produced dose-related neuronal degeneration in rat brains at specific concentrations, highlighting its excitotoxic properties . -

Receptor Binding Affinity :

Research comparing the binding affinities of CPDCA derivatives at metabotropic excitatory amino acid receptors revealed that trans-ACPD was significantly more potent than its cis counterpart. This suggests that stereochemistry plays a crucial role in the biological activity of these compounds .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to CPDCA:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| (1S,3R)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 | 1.00 |

| cis-Cyclopentane-1,2-dicarboxylic acid | 4056-78-4 | 0.95 |

| (1S,3R)-1,2,2-Trimethylthis compound | 560-09-8 | 0.95 |

| (R)-3-Oxocyclopentanecarboxylic acid | 13012-38-9 | 0.91 |

| Propane-1,2,3-tricarboxylic acid | 99-14-9 | 0.95 |

The unique stereochemistry and cyclic structure of CPDCA influence its reactivity compared to these similar compounds .

Therapeutic Applications

Research indicates that CPDCA and its derivatives may have therapeutic potential in various fields:

- Antiviral Agents : Investigations into the inhibitory effects on HIV protease suggest possible applications in antiviral drug development.

- Neurological Disorders : The modulation of excitatory amino acid receptors positions CPDCA as a candidate for treating conditions related to excitotoxicity.

Propiedades

IUPAC Name |

cyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGJOYPCXLOTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901709 | |

| Record name | 1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4056-78-4 | |

| Record name | 1,3-Cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4056-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.